N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-3-23-15-9-7-13(8-10-15)17-12-25-19(20-17)21-18(22)14-5-4-6-16(11-14)24-2/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVDBCRSUSCWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-ethoxyphenylthiazole with 3-(methylthio)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
The synthesis of this compound typically involves multi-step organic reactions. The primary method includes the formation of the thiazole ring followed by the introduction of the ethoxy and methylthio groups. Reaction conditions often require specific catalysts and controlled temperatures to ensure high purity and yield.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The compound's structure allows it to interact effectively with microbial targets, inhibiting their growth.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) . Molecular docking studies suggest that these compounds can bind effectively to cancer cell receptors, potentially inhibiting tumor growth.
Case Study: Antimicrobial Screening
A study conducted on various thiazole derivatives, including this compound, evaluated their antimicrobial efficacy using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF). The results indicated that several derivatives showed promising antibacterial and antifungal activities .
| Compound | Target Organism | Activity (Zone of Inhibition in mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | A. niger | 12 |
| D | A. oryzae | 10 |
Case Study: Anticancer Activity
In a separate investigation, the anticancer potential of thiazole derivatives was assessed against MCF7 cells using the Sulforhodamine B assay. The study found that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .
| Compound | IC50 Value (µM) |
|---|---|
| A | 20 |
| B | 15 |
| C | 10 |
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Benzamide Family
The following compounds exhibit key structural variations that influence their physicochemical and biological properties:
Key Observations:
- Linker Diversity : Compounds like 4g () incorporate piperazine or morpholine linkers, enhancing solubility but reducing lipophilicity compared to the ethoxyphenyl group .
- Bioisosteric Replacements : The trifluoromethyl-oxadiazole in 9 () and nitro groups in 40 () serve as bioisosteres, influencing metabolic stability and target engagement .
Spectral Data:
| Property | Target Compound (Hypothetical) | 3-(Methylsulfonyl)-N-(4-pyridinyl)benzamide (9a) | N-Methyl-4-(3-trifluoromethylphenyl)thiazole-2-amine (6a) |
|---|---|---|---|
| 1H NMR (δ ppm) | ~7.2–8.5 (Ar-H), 3.8–4.2 (-OCH₂), 2.5 (SCH₃) | 7.4–8.6 (Ar-H), 3.3 (SO₂CH₃) | 7.6–8.2 (Ar-H), 2.5 (–CH₃) |
| 13C NMR (δ ppm) | ~167 (C=O), 160 (thiazole C-2) | 168 (C=O), 165 (SO₂CH₃) | 168 (C=O), 125–140 (CF₃) |
| Melting Point (°C) | 180–190 (predicted) | Not reported | 232 |
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, including anticancer and anti-inflammatory effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H18N2O2S
- Molecular Weight: 342.42 g/mol
Synthesis:
The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with 2-amino-4-methylthiazole, followed by reaction with benzoyl chloride. The process is carried out under reflux conditions using organic solvents such as ethanol or methanol to achieve optimal yields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit the activity of enzymes involved in critical biochemical pathways, particularly those related to inflammation and cell proliferation. For instance, it may target acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
Table 1: Anticancer Activity Data
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a mouse model of inflammation, suggesting its potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
